Melochinine beta-d-glucopyranoside
Description
Melochinine beta-d-glucopyranoside is a glycoside compound comprising the aglycone melochinine conjugated to a beta-d-glucopyranosyl moiety. Glycosylation typically enhances solubility, stability, and bioavailability compared to the parent aglycone. Evidence from Mirabilis jalapa root extract highlights its inhibitory activity against PDE-5, a key enzyme in erectile dysfunction (ED) treatment, via binding to catalytic residues (Tyr612, His613, Asp764) .
Properties
CAS No. |
77795-03-0 |
|---|---|
Molecular Formula |
C25H43NO8 |
Molecular Weight |
485.61 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Diversity
Glucopyranosides exhibit diverse bioactivities depending on their aglycone structure and glycosylation patterns. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Beta-d-glucopyranosides
Key Observations:
- Aglycone Influence: The aglycone dictates target specificity. Flavonoid glycosides (e.g., quercetin, acacetin) exhibit antioxidant/anti-inflammatory activities, while alkyl derivatives (e.g., nonyl) interact with transporters.
- Enzyme Interactions: this compound and methyl-1 (from M. jalapa) both inhibit PDE-5, akin to sildenafil, but differ from α-glucosidase inhibitors like beta-D-glucopyranoside in Ocimum basilicum .
- Therapeutic vs. Metabolic Roles: While etoposide is a well-established chemotherapeutic, methyl beta-d-glucopyranoside serves as a metabolic marker in animal studies .
Table 2: Activity-Specific Comparison
Notable Findings:
- PDE-5 Inhibition: this compound and methyl-1 from M. jalapa show geometric compatibility with PDE-5’s active pocket, but their efficacy relative to sildenafil remains unquantified .
- Enzyme Substrates vs. Inhibitors: 4-Methylumbelliferyl-beta-d-glucopyranoside acts as a β-glucosidase substrate , whereas other glucopyranosides (e.g., in O. basilicum) inhibit α-glucosidase, underscoring structural nuances in target engagement .
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